Compound Description: Astemizole (C28H31FN4O) is a non-sedating H1 antihistamine. Its crystal structure reveals two molecules in the asymmetric unit, linked by N-H...N hydrogen bonds forming infinite chains .
Relevance: Although Astemizole shares the 4-fluorophenyl group with N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide, it primarily serves as a broad example of a pharmaceutical compound containing this group. Further structural similarity is limited, and no direct comparison to the target compound is made within the provided paper .
Compound Description: This compound (C20H17F2NO4S2) is structurally characterized in its paper, highlighting the dihedral angles between its aromatic rings and its C-N-S-C torsion angles .
Relevance: The key structural similarity between this compound and N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide lies in the presence of the (4-fluorophenyl)sulfonyl moiety. This common fragment suggests potential similarities in their chemical properties and potential interactions with biological targets, although no direct comparisons are made .
Compound Description: This compound (13) is a model compound synthesized to understand the lactam form of a polymer derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine and bis(4-fluorophenyl)sulfone .
Relevance: Compound 13 highlights the use of bis(4-fluorophenyl)sulfone as a reagent. While N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide contains a (4-fluorophenyl)sulfonyl group, the different contexts and lack of direct comparison limit the inference of a strong structural relationship .
Compound Description: This compound (-1) is patented for its solid-state forms and its preparation method .
Relevance: This compound serves as a general example of a pharmaceutical compound containing an ethoxy and methoxy group. Although N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has a methoxy group, the overall structures significantly differ, limiting the inference of a direct structural relationship .
Compound Description: This compound demonstrated the most potent anticancer activity against the glioblastoma U-87 cell line among a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives .
Compound Description: This compound (C26H25NO6S) is characterized by its distorted tetrahedral geometry at the sulfur atom due to the Thorpe–Ingold effect .
Compound Description: These three compounds are 2-azabutadienes with different positions of the methoxy substituent, which has a small influence on their geometry and conformation .
Relevance: These compounds serve as examples of how the position of a methoxy substituent can impact molecular properties. While N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide also has a methoxy group, the structural differences and lack of direct comparison limit the inference of a strong structural relationship .
Compound Description: This compound (5) was synthesized and evaluated for its acetylcholinesterase and α-glucosidase inhibition activities, showing moderate potential .
Relevance: While both this compound and N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide contain 4-fluorophenyl and methoxybenzyl groups, their core structures are different (triazole vs. glycinamide), and there is no direct comparison between them in the literature .
Compound Description: This compound (C20H23FN3O4PS) is characterized by its crystal structure, highlighting intermolecular N—H⋯O hydrogen bonds and a weak intramolecular C—H⋯S hydrogen bond .
Compound Description: The crystal structure of this compound (C24H27BrN4O4S2) is discussed, emphasizing its twisted conformation, chair conformation of the morpholine ring, and weak intramolecular π–π stacking interactions .
Compound Description: AZD-5423 is a novel glucocorticoid receptor agonist patented for its crystalline form (form B) and its use in treating asthma and chronic obstructive pulmonary disease .
Compound Description: This group of derivatives was synthesized and evaluated for its inhibitory activity against T-type Ca2+ channels, with the goal of developing novel antihypertensive agents .
Compound Description: The crystal structure of this compound (C20H14FN3O) is described, highlighting its planar arrangements and intermolecular interactions .
2-(Bis(4-fluorophenyl)methylsulfonyl)acetamide
Compound Description: This compound (C15H13F2NO2S) is a derivative of Modafinil, a medication used to treat narcolepsy. The crystal structure highlights the rigid structure of the diphenylmethyl moiety and the orientation of the S = O bond .
Relevance: This compound offers valuable insight into the structure-activity relationship of Modafinil derivatives, particularly those containing a sulfonyl group. While N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide also features a sulfonyl group, the additional biphenyl and methoxyphenyl substituents and the different core structure suggest they are not close structural analogs .
Compound Description: The crystal structure of this compound (C21H20FN3O6S) is presented .
Relevance: This compound, while containing a fluorophenyl and sulfonyl group, differs significantly in overall structure from N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide, making it a distant structural analog at best .
Compound Description: This compound and its precursor, Compound 4, are described for their potential use in treating diseases mediated by interleukin-8, such as asthma and COPD .
Relevance: These compounds are structurally distinct from N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide, but they highlight the use of fluorine-containing sulfonamides in medicinal chemistry, suggesting a broad class-based relationship .
Compound Description: TMI-1 is a novel dual tumor necrosis factor--converting enzyme / matrix metalloprotease inhibitor that may be effective in treating rheumatoid arthritis .
Relevance: This compound, despite containing a sulfonyl group, is structurally distinct from N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide and is not directly compared in the provided literature, limiting the inference of a strong structural relationship .
Compound Description: This series of sulfonamide derivatives was synthesized and evaluated for its inhibitory effects on DPPH and jack bean urease .
Relevance: This series shares the sulfonamide group and 4-methoxyphenethyl moiety with N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide. The differences in the substituents on the nitrogen atom and the presence of the biphenyl group in the target compound suggest that these compounds are structural analogs but not closely related .
Compound Description: MF498 is a selective E prostanoid receptor 4 antagonist that has shown efficacy in relieving joint inflammation and pain in rodent models of rheumatoid and osteoarthritis .
Relevance: MF498 and N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide share the 2-methoxyphenyl and sulfonyl groups, but their core structures and other substituents are different, suggesting they are not close structural analogs .
Compound Description: This benzimidazole derivative demonstrated significant fungicidal activity against Botrytis cinerea.
Relevance: Although this compound and N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide share the 4-fluorophenyl and 4-methoxyphenyl groups, their core structures and other substituents are significantly different, indicating they are not closely related compounds .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.